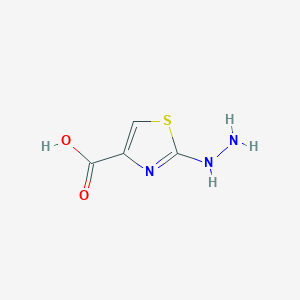

2-Hydrazinylthiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2S |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

2-hydrazinyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C4H5N3O2S/c5-7-4-6-2(1-10-4)3(8)9/h1H,5H2,(H,6,7)(H,8,9) |

InChI Key |

FZISXJSIHYXYEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)NN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydrazinylthiazole 4 Carboxylic Acid

The synthesis and subsequent chemical modification of the 2-hydrazinylthiazole-4-carboxylic acid scaffold are pivotal for exploring its chemical space and potential applications. Methodologies range from the fundamental construction of the heterocyclic core to its strategic derivatization at key functional groups.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural, electronic, and spectroscopic characteristics of thiazole-containing compounds.

DFT has emerged as a standard and effective method for investigating the molecular properties of thiazole (B1198619) derivatives. kbhgroup.in By employing basis sets such as B3LYP/6-311G(d,p), researchers can optimize the molecular geometry, providing a detailed understanding of bond lengths and angles. kbhgroup.in These computational approaches allow for the examination of various structural and chemical parameters, often revealing that such molecules belong to the C1 point group symmetry. kbhgroup.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for assessing molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the potential for charge transfer within the molecule. bohrium.com For thiazole derivatives, these electronic parameters are analyzed by computing HOMO and LUMO pictures, which, along with the energy gap, help in understanding the charge transfer that occurs within the molecule. kbhgroup.inbohrium.com The energies of these orbitals are sensitive to the computational method and basis set used, though the differences are often small. mdpi.com The HOMO and LUMO energy levels are instrumental in calculating various quantum chemical parameters that describe the molecule's reactivity. kbhgroup.in

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Thiazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical findings for similar thiazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). Green regions represent neutral potential. kbhgroup.in

For thiazole derivatives, MEP plots are computed to locate these reactivity sites. kbhgroup.in The analysis of the MEP surface provides insights into where the molecule is most likely to interact with other chemical species, which is fundamental for understanding its chemical behavior and for designing molecules with specific interaction properties. kbhgroup.in

Global reactivity descriptors are quantum chemical parameters derived from the energies of the HOMO and LUMO. These descriptors provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. kbhgroup.inmdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A higher value indicates greater stability. kbhgroup.inmdpi.com

Global Softness (σ): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. kbhgroup.in

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value suggests a good electrophile. kbhgroup.inmdpi.com

Chemical Potential (Pi or μ): The negative of electronegativity, indicating the escaping tendency of electrons from a stable system. A negative chemical potential suggests the stability of the molecule. kbhgroup.inmdpi.com

These parameters are calculated using the following equations, where EHOMO and ELUMO are the energies of the respective orbitals: mdpi.com

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Global Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential.

The study of these descriptors for 2-hydrazinylthiazole (B183971) derivatives helps to explore their chemical reactivity in detail. kbhgroup.in

Table 2: Global Reactivity Descriptors for a Representative Thiazole Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Global Softness (σ) | 0.24 |

| Global Electrophilicity Index (ω) | 4.29 |

| Chemical Potential (μ) | -4.20 |

Note: The values are hypothetical and for illustrative purposes, based on typical findings for similar thiazole derivatives.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the interactions between them. The stabilization energy (E(2)) associated with the delocalization from a filled donor NBO to an empty acceptor NBO is a key output of this analysis. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

This analysis is crucial for understanding the intramolecular charge transfer (ICT) that contributes to the stability of the molecule. For thiazole derivatives, NBO analysis helps in understanding the charge transfer from lone pairs of heteroatoms to antibonding orbitals, which influences the molecule's electronic properties and reactivity. researchgate.net

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation and detailed analysis.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, including absorption energies, oscillator strengths, and electronic transitions. kbhgroup.in These calculations can be performed in different solvents to understand the effect of the environment on the electronic properties. kbhgroup.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr The calculated shifts are often scaled and compared with experimental spectra to aid in the structural elucidation of the molecule. mdpi.com

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. kbhgroup.in The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical method, and then compared with experimental IR and Raman spectra to assign the vibrational bands. kbhgroup.inresearchgate.net The analysis of vibrational modes provides detailed information about the molecular structure and bonding. researchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the thermodynamic properties of binding. researchgate.netiitg.ac.in

For derivatives of 2-hydrazinylthiazole, MD simulations have been employed to verify the results of docking studies. researchgate.net For example, after docking a thiazole derivative against the SARS-CoV-2 main protease, an MD simulation was performed on the best-docked pose to confirm the stability of the predicted interactions and to better understand the dynamic behavior of the complex. researchgate.net Such simulations are crucial for assessing whether the key interactions identified in docking are maintained over time in a more realistic, solvated environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties and structural features that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds and guide the design of more potent molecules. nih.gov

While specific QSAR models for 2-hydrazinylthiazole-4-carboxylic acid were not detailed in the reviewed literature, studies on structurally related scaffolds demonstrate the utility of this approach. For instance, 3D-QSAR studies have been successfully performed on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives with antitumor activity. nih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), statistically significant models were generated.

CoMFA (q² = 0.436, r² = 0.937)

CoMSIA (q² = 0.706, r² = 0.947)

In these models, the statistical parameters q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicate the predictive power and robustness of the model. nih.gov The resulting 3D contour maps from such analyses provide a visual guide, indicating regions where modifications to the chemical structure (e.g., adding bulky, electronegative, or hydrogen-bonding groups) are likely to enhance or diminish biological activity. This predictive capability is invaluable for the rational design of new drug candidates based on the 2-hydrazinylthiazole scaffold. nih.gov

Biological Activity and Pharmacological Potential in Vitro Investigations

Antimicrobial Efficacy Assessment

Derivatives of 2-hydrazinylthiazole (B183971) have shown considerable efficacy against a range of microbial species, including bacteria, fungi, and mycobacteria.

Derivatives of 2-hydrazinylthiazole have demonstrated encouraging antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com One study reported the synthesis of a series of 2,4,5-trisubstituted thiazoles, where certain derivatives displayed inhibitory effects specifically against Gram-positive strains, including Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, but lacked activity against Gram-negative bacteria. kau.edu.sa For instance, compound 12f from this series, a 4-fluorophenyl substituted derivative, showed a broad spectrum of activity against the three Gram-positive strains with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL for S. aureus, 6.25 µg/mL for B. subtilis, and 50 µg/mL for B. cereus. kau.edu.sa Notably, compounds 6d , 6f , and 12f were found to be twice as active as the reference antibiotic ampicillin (B1664943) against B. subtilis. kau.edu.sa

Another study highlighted that newly synthesized 2-(2-hydrazinyl)thiazole derivatives exhibited significant antibacterial action against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.com Furthermore, certain hydrazinyl-thiazole derivatives showed potent activity against Pseudomonas aeruginosa and Bacillus cereus, with one compound recording an MIC value of 0.5 µg/mL for both bacteria. researchgate.net

| Compound/Derivative | Bacterial Strain (Gram-stain) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 12f | Staphylococcus aureus (+) | 25 | kau.edu.sa |

| Derivative 12f | Bacillus subtilis (+) | 6.25 | kau.edu.sa |

| Derivative 12f | Bacillus cereus (+) | 50 | kau.edu.sa |

| Derivative 6d | Bacillus subtilis (+) | Twice as active as ampicillin | kau.edu.sa |

| Derivative 6f | Bacillus subtilis (+) | Twice as active as ampicillin | kau.edu.sa |

| Derivative 6g | Pseudomonas aeruginosa (-) | 0.5 | researchgate.net |

| Derivative 7i | Pseudomonas aeruginosa (-) | 0.5 | researchgate.net |

| Derivative 6g | Bacillus cereus (+) | 0.5 | researchgate.net |

| Derivative 7i | Bacillus cereus (+) | 0.5 | researchgate.net |

The antifungal potential of this class of compounds has also been evaluated. Research has shown that certain 2,4,5-trisubstituted thiazole (B1198619) derivatives are active against Candida albicans. kau.edu.sa Specifically, compounds 6d and 12f , which carry thiosemicarbazide (B42300) functionalities, demonstrated notable antifungal effects. kau.edu.sa Compound 6d was reported to be 50% less active than the standard antifungal drug clotrimazole. kau.edu.sa Another derivative, 12f , also showed moderate activity against C. albicans with an MIC of 25 µg/mL. kau.edu.sa Further studies have confirmed the potential of hydrazinyl thiazole derivatives as antifungal agents, with some exerting good activity against various pathogenic microbes. doaj.org

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 6d | Candida albicans | 50% less active than clotrimazole | kau.edu.sa |

| Derivative 12f | Candida albicans | 25 | kau.edu.sa |

A significant area of investigation for 2-hydrazinylthiazole derivatives has been their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several studies have synthesized and evaluated these compounds for their inhibitory potential against the H37Rv strain of Mtb. nih.govrsc.org In one study, a series of 2-(2-hydrazinyl)thiazole derivatives were designed and tested, with two compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d) and ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (2i) , showing significant inhibitory activity with MICs of 12.5 µM and 25 µM, respectively. nih.gov Another study on pyridine-appended 2-hydrazinylthiazole derivatives identified four compounds (2b, 3b, 5b, and 8b ) with good antimycobacterial activity, exhibiting MIC values in the range of 6.40–7.14 μM. semanticscholar.org Research into acetylene-containing derivatives also found that eight new compounds could inhibit the growth of Mtb with MIC values ranging from 50 to 100 μg/ml. rsc.org

| Compound/Derivative | MIC | Reference |

|---|---|---|

| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (4d) | 12.5 µM | nih.gov |

| Ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (2i) | 25 µM | nih.gov |

| Pyridine (B92270) appended derivative 2b | 6.40–7.14 µM | semanticscholar.org |

| Pyridine appended derivative 3b | 6.40–7.14 µM | semanticscholar.org |

| Pyridine appended derivative 5b | 6.40–7.14 µM | semanticscholar.org |

| Pyridine appended derivative 8b | 6.40–7.14 µM | semanticscholar.org |

| Acetylene containing derivatives (8 compounds) | 50-100 µg/mL | rsc.org |

Anticancer Activity Studies

The cytotoxic effects of 2-hydrazinylthiazole derivatives against various human cancer cell lines have been a major focus of research, revealing their potential as anticancer agents.

Derivatives of 2-(2-hydrazinyl)thiazole have demonstrated significant cytotoxic activity across a range of human cancer cell lines. In one study, compounds 4c and 4d showed notable anticancer activity against the human leukemia cell line K-562. nih.gov Another investigation into a series of 5-hydrazinyl-2-(2-(1-(thien-2-yl)ethylidene)hydrazinyl)thiazole derivatives revealed broad-spectrum activity. doaj.org Specifically, compounds 5g and 5h were active against breast carcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 3.81 to 11.34 µM. doaj.org Furthermore, compounds 5l and 5m were found to be selective against HepG-2 and HCT-116 cells (IC50 = 9.29 and 8.93 µM, respectively), while compound 5j was more selective against HepG-2 and MCF-7 cell lines (IC50 = 6.73 and 10.87 µM, respectively). doaj.org Other research has also highlighted the cytotoxicity of related thiazole derivatives against cell lines such as the human myeloid leukemia HL-60 line and the human colon adenocarcinoma HCT-116 line. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 4c | K-562 (Leukemia) | Significant activity | nih.gov |

| Derivative 4d | K-562 (Leukemia) | Significant activity | nih.gov |

| Derivative 5g | MCF-7, HepG-2, HCT-116 | 3.81 - 11.34 | doaj.org |

| Derivative 5h | MCF-7, HepG-2, HCT-116 | 3.81 - 11.34 | doaj.org |

| Derivative 5j | HepG-2 (Liver) | 6.73 | doaj.org |

| Derivative 5j | MCF-7 (Breast) | 10.87 | doaj.org |

| Derivative 5l | HepG-2 (Liver) | 9.29 | doaj.org |

| Derivative 5m | HCT-116 (Colorectal) | 8.93 | doaj.org |

Preliminary mechanistic studies suggest that the anticancer effects of these compounds are linked to the induction of programmed cell death, or apoptosis. The most promising cytotoxic compounds have been tested for their ability to induce apoptosis, with Annexin V/PI staining confirming this mode of action. doaj.org For example, one study found that while a series of thiadiazole derivatives induced apoptosis in HL-60 and U937 leukemia cells, the most potent anticancer compound in the series was a less potent apoptosis inducer, suggesting that other cell death mechanisms may also be involved. nih.gov Further investigations into the most active hydrazinyl thiazole derivatives revealed a dual inhibitory effect on key enzymes involved in cancer proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO). doaj.org

Inhibition of Specific Molecular Targets in Cancer Pathways

The thiazole scaffold, a core component of 2-hydrazinylthiazole-4-carboxylic acid, is a recognized pharmacophore in the design of targeted anticancer agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit key proteins involved in tumor growth, proliferation, and angiogenesis.

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-hydrazinylthiazole framework has been identified as a promising backbone for the development of potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. researchgate.net Inhibition of this tyrosine kinase is a key strategy in cancer therapy. Research into novel thiazole-based derivatives has identified compounds capable of dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov In one study, newly synthesized thiazole derivatives were tested for their VEGFR-2 inhibitory activity using an ELISA analysis. Certain derivatives, such as those incorporating a 4-chlorophenylthiazolyl or 3-nitrophenylthiazolyl moiety, demonstrated significant inhibitory effects against VEGFR-2, with percentage inhibitions of 81.36% and 85.72%, respectively, comparable to the standard drug Sorafenib (86.93%). nih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in various human cancers, making them attractive targets for therapeutic intervention. While direct studies on 2-hydrazinylthiazole-4-carboxylic acid are limited, the broader class of thiazole-containing molecules has been successfully developed as Aurora kinase inhibitors. For instance, a class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been shown to potently inhibit both Aurora A and Aurora B kinases. semanticscholar.org This indicates the potential of the thiazole ring system, a key feature of 2-hydrazinylthiazole-4-carboxylic acid, to be developed into inhibitors for this kinase family.

| Derivative Structure | Target Kinase | Assay Method | Inhibition (%) | Reference Compound | Reference Inhibition (%) |

|---|---|---|---|---|---|

| 4-Chlorophenylthiazolyl derivative | VEGFR-2 | ELISA | 81.36 | Sorafenib | 86.93 |

| 3-Nitrophenylthiazolyl derivative | VEGFR-2 | ELISA | 85.72 | Sorafenib | 86.93 |

The glyoxalase system, particularly the enzyme Glyoxalase-I (Glo-I), is vital for detoxifying cytotoxic byproducts of glycolysis. nih.gov Cancer cells exhibit high glycolytic activity, leading to an increased reliance on Glo-I for survival. This makes Glo-I an important target for developing novel anticancer agents. nih.gov The design of Glo-I inhibitors often incorporates a feature capable of binding to the enzyme's active site zinc atom and a carboxylic acid group to interact with the positively charged entrance of the active site. nih.goveurekaselect.com Thiazole carboxylic acid derivatives possessing a "zinc-binding feature" have been identified as potential inhibitors of human Glo-I, suggesting that 2-hydrazinylthiazole-4-carboxylic acid, with its inherent carboxylic acid moiety, fits the structural requirements for potential activity against this enzyme. eurekaselect.com

Microtubules are dynamic protein filaments essential for cell division, structure, and intracellular transport. youtube.com Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Thiazole-based derivatives have been recognized for their ability to suppress microtubule function. nih.gov Some thiazole compounds have been shown to induce apoptosis and inhibit tubulin, a key protein in microtubule formation. nih.gov While extensive research has focused on other heterocyclic scaffolds like triazoles and indazoles as potent tubulin polymerization inhibitors, the implication of the thiazole nucleus in this mechanism suggests a potential, though less explored, avenue for the anticancer activity of 2-hydrazinylthiazole-4-carboxylic acid derivatives. nih.govnih.gov

Anti-inflammatory Response Evaluation

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry.

Protein denaturation is a well-documented cause of inflammation. acs.org Consequently, the ability of a compound to inhibit protein denaturation is a widely used in vitro screening method for anti-inflammatory activity. medwinpublishers.com Derivatives of 2-hydrazinylthiazole have demonstrated significant anti-inflammatory potential in such assays.

In one study, a series of thiazole-based hydrazide derivatives were evaluated for their ability to inhibit heat-induced bovine serum albumin denaturation. acs.org Several of the synthesized compounds exhibited potent, concentration-dependent inhibition. The results, expressed as the half-maximal inhibitory concentration (IC50), are detailed in the table below. This demonstrates that the hydrazinyl-thiazole scaffold is a promising template for developing new anti-inflammatory drugs. acs.org The egg albumin denaturation assay is another validated and sensitive technique used to investigate the anti-inflammatory properties of chemical compounds. nih.gov

| Compound | Protein Denaturation Inhibition IC50 (µg/mL) |

|---|---|

| Compound 5j | 46.29 |

| Compound 5k | 47.15 |

| Compound 5l | 48.33 |

| Diclofenac Sodium (Standard) | 40.11 |

Data sourced from a study on pyridine- and thiazole-based hydrazides. acs.org

Antioxidant Capacity Determination

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in the pathogenesis of numerous conditions. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. Derivatives of 2-hydrazinylthiazole have been consistently shown to possess significant antioxidant activity across various in vitro models.

The most common assay used to evaluate this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ijsat.org In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored spectrophotometrically. nih.gov Numerous studies have reported the potent DPPH scavenging activity of 2-hydrazinylthiazole derivatives, with some compounds exhibiting IC50 values superior to standard antioxidants like ascorbic acid. nih.govmdpi.com The radical scavenging activity is often attributed to the presence of the N-H active group within the hydrazone moiety. nih.gov Further studies have also confirmed activity in nitric oxide (NO) and hydrogen peroxide (H2O2) radical scavenging assays. nih.gov

| Derivative | Assay | IC50 Value | Reference |

|---|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | DPPH Scavenging | 3.28-fold lower than Trolox | mdpi.com |

| β-Ionone Thiazolylhydrazone (1k) | DPPH Scavenging | 86.525 µM | nih.gov |

| β-Ionone Thiazolylhydrazone (1m) | ABTS Scavenging | 65.408 µM | nih.gov |

| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) | DPPH Scavenging | 84.46 ± 0.13 (%FRSA) | fao.org |

%FRSA = Percent Free Radical Scavenging Activity.

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide, Superoxide (B77818) Radical, Hydrogen Peroxide)

Derivatives of the 2-hydrazinylthiazole scaffold have demonstrated notable potential as antioxidants in several studies. nih.gov The core structure is active in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free-radical scavenging ability of a compound. Several series of derivatives based on the thiazole-4-carboxylic acid structure have been assessed. For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives showed significant DPPH scavenging activity. nih.gov Similarly, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives also exhibited moderate antioxidant activities in the DPPH assay. nih.gov Hybrid molecules incorporating the hydrazinyl thiazole moiety have also demonstrated good DPPH radical scavenging potential. nih.gov Studies on catechol hydrazinyl-thiazole derivatives reported exceptionally strong scavenging activity, with IC50 values significantly lower than standard antioxidants like ascorbic acid and trolox. mdpi.com

Interactive Table: DPPH Radical Scavenging Activity of Thiazole Derivatives

| Compound Derivative | IC50 (µM) | Reference Standard | IC50 (µM) of Standard | Source(s) |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Not specified | - | - | nih.gov |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | Not specified | - | - | nih.gov |

| 2-(3,4-Dichlorobenzylamino)-4-methylthiazole-5-carboxylic acid | 15.3 | - | - | nih.gov |

| 2-(4-Methoxybenzylamino)-4-methylthiazole-5-carboxylic acid | 17.6 | - | - | nih.gov |

| Catechol hydrazinyl-thiazole (CHT) | 3.28-fold lower than Trolox | Trolox | - | mdpi.com |

Nitric Oxide (NO), Superoxide Radical, and Hydrogen Peroxide Scavenging: Beyond DPPH, 2-hydrazinylthiazole derivatives have shown a broad spectrum of radical scavenging capabilities. In vitro evaluations have confirmed that these molecules possess potential activity against nitric oxide (NO) and superoxide radicals. nih.gov Certain derivatives have exhibited excellent superoxide radical scavenging activity specifically. nih.gov The ability to neutralize hydrogen peroxide (H₂O₂), a precursor to more potent reactive oxygen species, has also been noted in this class of compounds. nih.govnih.govresearchgate.net The general mechanism involves the compound donating a hydrogen atom or an electron to the radical, thereby neutralizing it. dergipark.org.tr

Antiglycation Potential Studies

Advanced glycation end-products (AGEs) are implicated in diabetic complications and other age-related diseases. The inhibition of their formation is a key therapeutic strategy. Derivatives of hydrazinylthiazole have demonstrated promising antiglycation activity in vitro. nih.gov One study highlighted a 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole derivative as having the best inhibition in its series. researchgate.net Another investigation into hydrazinylthiazole carboxylates identified specific compounds with excellent glycation inhibition properties. nih.gov Research has also pointed to alkyl-based hydrazinylthiazoles as excellent antiglycating agents, with some showing significantly higher potency than the standard inhibitor, aminoguanidine. semanticscholar.org

Interactive Table: Antiglycation Activity of Hydrazinylthiazole Derivatives

| Compound Derivative | IC50 (mg/mL) | Reference Standard | IC50 of Standard | Source(s) |

| 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole | 0.383 ± 0.001 | Aminoguanidine | Not specified | researchgate.netsemanticscholar.org |

| Hydrazinylthiazole carboxylate (Compound 3e) | Not specified | Aminoguanidine | - | nih.gov |

| Hydrazinylthiazole carboxylate (Compound 3h) | Not specified | Aminoguanidine | - | nih.gov |

Enzyme Inhibition Studies (Beyond Cancer Targets)

The 2-hydrazinylthiazole-4-carboxylic acid scaffold has been investigated as a potential inhibitor for a range of enzymes involved in various metabolic pathways.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. researchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. nih.gov The 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a novel and potent inhibitor of xanthine oxidase. nih.gov A specific derivative, compound 8 from the study, showed potent XO inhibition with an IC50 value in the nanomolar range. nih.gov Further studies on related structures, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, also revealed excellent XO inhibitory activity. nih.gov Kinetic studies indicated that these compounds can act as mixed-type inhibitors. nih.gov

Interactive Table: Xanthine Oxidase Inhibitory Activity

| Compound Derivative | IC50 (µM) | Inhibition Type | Source(s) |

| 2-phenylthiazole-4-carboxylic acid (Compound 8) | 0.0486 | Not specified | nih.gov |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.57 | Mixed | nih.gov |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.91 | Not specified | nih.gov |

| 2-(4-Hydroxy-3-methoxybenzylamino)-4-methylthiazole-5-carboxylic acid | 3.6 | Not specified | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. While structurally related compounds such as (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid have been synthesized and evaluated as potent tyrosinase inhibitors, no specific research data was found detailing the tyrosinase inhibitory activity of 2-hydrazinylthiazole-4-carboxylic acid itself. nih.govnih.gov The existing studies focus on the thiazolidine (B150603) (a saturated ring) rather than the thiazole (an unsaturated ring) core. nih.govnih.gov

α-Amylase Inhibition

α-Amylase is a crucial enzyme in the digestion of carbohydrates. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients. A series of hydrazinylthiazole carboxylates were screened for their antidiabetic potential and found to exhibit promising α-amylase inhibition. nih.gov Certain compounds within the tested series showed excellent inhibitory properties. nih.gov Hybrid molecules, specifically hydrazinyl thiazole substituted chromones, also displayed good inhibition potential against α-amylase, with IC50 values comparable to the standard drug, acarbose. nih.govnih.gov

Interactive Table: α-Amylase Inhibitory Activity

| Compound Derivative | IC50 (µM) | Reference Standard | IC50 of Standard (µM) | Source(s) |

| Hydrazinylthiazole Carboxylate (Compound 3e) | Not specified | Acarbose | - | nih.gov |

| Hydrazinylthiazole Carboxylate (Compound 3h) | Not specified | Acarbose | - | nih.gov |

| 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | 5.75 ± 0.02 | Acarbose | - | researchgate.net |

| Hydrazinyl thiazole substituted chromones (general class) | 2.186–3.405 | Acarbose | 1.9 ± 0.07 | nih.govnih.gov |

Other Enzyme Modulation Activities (e.g., Glucokinase, PTP1B, Cortisone Reductase)

Glucokinase (GK): Glucokinase activators are being investigated as potential treatments for diabetes. nih.gov The N-aminothiazol-2-yl amide moiety has been identified as a key structural feature for strong GK activation, as this part of the molecule interacts directly with the enzyme. nih.gov While this highlights the importance of the thiazole ring, specific studies on the glucokinase activating potential of 2-hydrazinylthiazole-4-carboxylic acid were not identified.

PTP1B and Cortisone Reductase: In the current search of scientific literature, no studies were found that investigated the modulatory activity of 2-hydrazinylthiazole-4-carboxylic acid or its direct derivatives on Protein Tyrosine Phosphatase 1B (PTP1B) or Cortisone Reductase.

Antiprotozoal Activity Evaluation

Derivatives of the 2-hydrazinylthiazole scaffold have demonstrated notable in vitro activity against several protozoan parasites, including those responsible for malaria, Chagas disease, and leishmaniasis.

A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against the NF54 strain of Plasmodium falciparum in an in vitro blood stage assay. researchgate.netnih.gov Among the tested compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one showed significant antimalarial activity, with IC50 values of 0.725 µM and 0.648 µM, respectively. researchgate.netnih.gov

Furthermore, a study focused on 1,3-thiazole-4-carboxylates, which are structurally related to 2-hydrazinylthiazole-4-carboxylic acid, investigated their efficacy against Trypanosoma cruzi and Leishmania species. nih.gov In this research, 28 new thiazole-carboxylates and their N-benzylated derivatives were synthesized and tested. nih.gov Several of these compounds exhibited a trypanocidal profile comparable or superior to the reference drug, benznidazole (B1666585). nih.gov Specifically, compound 4n from this series was identified as the most potent against the amastigote form of T. cruzi, showing better activity than benznidazole without affecting macrophage viability. nih.gov In terms of leishmanicidal activity, compound 4g was highlighted as a promising prototype due to its potency and selectivity against Leishmania amazonensis and Leishmania infantum. nih.gov

The following table summarizes the in vitro antiprotozoal activity of selected 2-hydrazinylthiazole derivatives.

| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |

| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | Plasmodium falciparum (NF54) | IC50 | 0.725 µM | researchgate.netnih.gov |

| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | Plasmodium falciparum (NF54) | IC50 | 0.648 µM | researchgate.netnih.gov |

| Compound 4n (a 1,3-thiazole-4-carboxylate derivative) | Trypanosoma cruzi (amastigote) | - | More potent than benznidazole | nih.gov |

| Compound 4g (a 1,3-thiazole-4-carboxylate derivative) | Leishmania amazonensis, Leishmania infantum | - | Potent and selective | nih.gov |

Antiviral Activity Assessment (e.g., against HIV-1 and HIV-2)

No specific in vitro studies detailing the antiviral activity of 2-Hydrazinylthiazole-4-carboxylic acid or its direct derivatives against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2) were identified in the reviewed scientific literature. Research into the anti-HIV properties of thiazole-containing compounds has been conducted; however, these studies have focused on structurally distinct molecules such as 2-oxothiazolidine-4-carboxylic acid and quinoxalinylethylpyridylthioureas. torvergata.itnih.gov

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-hydrazinylthiazole (B183971) derivatives is highly sensitive to the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the hydrazinyl moiety, the thiazole (B1198619) ring, and any appended aryl groups can dramatically influence potency and selectivity against different biological targets, including bacteria, mycobacteria, and enzymes.

In the context of antimycobacterial activity, substitutions at the 2-, 4-, and 5-positions of the thiazole ring have been systematically explored. researchgate.net For instance, in a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, compounds with electron-withdrawing groups, particularly halogens, demonstrated better inhibition against Mycobacterium tuberculosis (Mtb). nih.gov Out of 26 derivatives, eight showed significant inhibition (50–60% at 50 µg/ml), with halo-substituted compounds being prominent among the most active. nih.gov Specifically, the parent acetylene-containing thiosemicarbazones showed potent activity, inhibiting Mtb by up to 75% at a concentration of 50 µg/ml. nih.govrsc.org Molecular docking studies suggest that these compounds interact with the KasA protein, a key enzyme in mycolic acid biosynthesis. nih.govrsc.orgnih.gov

Further studies on antimycobacterial agents identified ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate as having notable inhibitory activity against Mtb H37Rv, with minimum inhibitory concentrations (MIC) of 12.5 µM and 25 µM, respectively. nih.gov

For anti-diabetic applications, a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes were evaluated for α-amylase inhibition. nih.govdntb.gov.ua The results indicated that ortho-substituted analogs with strong electron-donating groups on the aryl ring, such as in compound 3a (IC50=14.6 mM) and 3l (IC50=17.9 mM), showed excellent inhibitory potential. nih.govdntb.gov.uaresearchgate.net This highlights the importance of the electronic nature of the substituent in modulating enzymatic activity. nih.govnih.gov

In the domain of anticancer research, certain 2-(2-hydrazinyl)thiazole derivatives showed significant activity against the K-562 human leukemia cell line. nih.gov Similarly, in a series of 2-(2-hydrazinyl)thiazole derivatives containing a diarylsulfide moiety, compounds with a chloro substituent generally exhibited more antiproliferative activity than those with a fluoro substituent. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of 2-hydrazinylthiazole derivatives based on selected studies.

Identification of Key Pharmacophoric Features for Desired Bioactivities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 2-hydrazinylthiazole scaffold, several key features have been identified as crucial for various bioactivities.

The core 2-hydrazinylthiazole structure itself is a significant pharmacophore. researchgate.net The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a prominent feature in many FDA-approved drugs and is known for a wide spectrum of pharmacological effects. nih.govnih.gov The hydrazinyl (-NH-N=) linker is also critical, often participating in key binding interactions with biological targets. researchgate.netresearchgate.net This hydrazone-catechol-thiazole combination can form a complex pharmacophore with broad biological activities. researchgate.net

For antimycobacterial activity, molecular docking studies have provided insights into the key interactions between 2-hydrazinylthiazole derivatives and the enzyme β-ketoacyl-ACP synthase (KasA). nih.govrsc.orgnih.gov The binding modes indicate that these compounds can interact with key amino acid residues in the catalytic triad (B1167595) of KasA, such as His311. nih.gov These interactions are similar to those of known inhibitors like thiolactomycin, suggesting that the 2-aminothiazole (B372263) moiety is a crucial component for inhibiting mycolic acid biosynthesis. rsc.org

In the context of anti-diabetic activity, molecular docking of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes against human serum albumin showed binding energy scores significantly better than the standard, amino-guanidine. nih.govdntb.gov.uaresearchgate.net This indicates a strong binding affinity, which is a prerequisite for biological activity. The key pharmacophoric features likely include the thiazole ring, the hydrazone linker, and the substituted aryl ring, which collectively contribute to the molecule's ability to fit into the binding pocket of the target protein.

For anticancer activity, the hydrazinyl-thiazole scaffold has been identified as a template for developing inhibitors of enzymes like histone lysine (B10760008) acetyl-transferase. researchgate.net Docking analyses revealed crucial binding contacts within the enzyme's active site, highlighting the importance of the scaffold in orienting functional groups for optimal interaction. researchgate.net

Design Principles for Enhanced Biological Activity

The rational design of more potent analogs of 2-hydrazinylthiazole-4-carboxylic acid is guided by several key principles derived from SAR and pharmacophore studies. These principles focus on optimizing molecular properties to improve target interaction, cell permeability, and metabolic stability.

A primary strategy is the introduction of both lipophilic and hydrophilic groups to balance cell wall permeability and solubility. researchgate.net For antimycobacterial agents, this involves designing hybrid scaffolds that retain the core 2-aminothiazole feature while proportionally introducing groups that modulate physicochemical properties according to frameworks like Lipinski's rule of five. researchgate.net For instance, designing molecules with a considerable variation in LogP has been a key strategy. researchgate.net

Another design principle is molecular hybridization, which involves combining the 2-hydrazinylthiazole pharmacophore with other known bioactive moieties. rsc.org This approach aims to create synergistic effects, leading to compounds with enhanced selectivity, higher bioavailability, and potentially reduced side effects. rsc.org For example, the coumarin (B35378) moiety has been successfully integrated with the thiazole scaffold to enhance antiproliferative and antioxidant properties. nih.gov

Furthermore, SAR studies provide clear directions for substituent placement. As seen with anti-diabetic agents, placing strong electron-donating groups at the ortho position of an aryl substituent significantly boosts α-amylase inhibitory activity. nih.govdntb.gov.ua For antibacterial agents, the presence of electron-withdrawing groups on an appended benzene (B151609) ring has been shown to enhance activity. biointerfaceresearch.com This knowledge allows for the targeted synthesis of derivatives with a higher probability of success.

Finally, computational tools play a crucial role in modern drug design. In silico studies, including molecular docking, are used to predict the binding modes of designed compounds with their target proteins. nih.govnih.gov This allows for the pre-screening of virtual libraries of compounds and the prioritization of candidates for synthesis, saving time and resources. For example, docking studies with the KasA protein of Mtb have been instrumental in understanding the mechanism of action of antimycobacterial 2-hydrazinylthiazole derivatives and in guiding the design of new inhibitors. nih.govresearchgate.net

Bioisosteric Replacements and Scaffold Hybridization Strategies (e.g., Thiazole-Pyrazoline Hybrids)

Advanced drug design often employs strategies like bioisosteric replacement and scaffold hybridization to refine the properties of a lead compound. These approaches have been applied to the 2-hydrazinylthiazole framework to enhance its therapeutic potential.

Bioisosteric Replacements

Common non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and various other acidic heterocycles. nih.govnih.govdrughunter.com For example, a 5-substituted 1H-tetrazole ring is a widely recognized bioisostere that maintains comparable acidity to a carboxylic acid but offers greater lipophilicity. drughunter.comopenaccessjournals.com This substitution has been successfully used in numerous FDA-approved drugs to improve potency and bioavailability. drughunter.comopenaccessjournals.com While specific examples for 2-hydrazinylthiazole-4-carboxylic acid are not detailed in the provided context, this principle represents a key strategy for its future optimization.

Scaffold Hybridization: Thiazole-Pyrazoline Hybrids

Scaffold hybridization involves combining two or more pharmacophoric units into a single molecule to create a new entity with a potentially synergistic or multi-target biological profile. ekb.egacs.org The hybridization of the thiazole ring with a pyrazoline moiety has emerged as a particularly fruitful strategy in medicinal chemistry. ekb.egacs.orgbohrium.comnih.gov Both thiazoles and pyrazolines are known for their broad pharmacological activities, and their combination can lead to compounds with enhanced antimicrobial, anticancer, and anti-inflammatory properties. ekb.egacs.orgbohrium.com

The synthesis of thiazolyl-pyrazoline conjugates typically involves the reaction of a pyrazoline derivative with a phenacyl bromide, resulting in a unified bioactive scaffold. acs.orgbohrium.com SAR studies on these hybrids have provided valuable insights. For instance, in one series of antimicrobial thiazole-pyrazolines, a compound showed potent activity against P. aeruginosa with a MIC of 8.25 μg/mL, which was twice as effective as the standard drug Ciprofloxacin. nih.gov The nature of the substituents on both the pyrazoline and any associated phenyl rings is crucial for determining the antibacterial and antifungal potency. nih.gov Molecular docking studies have helped to elucidate the binding affinities of these hybrids, confirming that they can be potent inhibitors of bacterial processes. bohrium.com

This hybridization approach not only enhances efficacy but can also help mitigate drug resistance and reduce toxicity. acs.org The resulting thiazole-linked hybrids exhibit a wide range of medicinal properties, making them an active and intriguing area of research. acs.org

Table of Compounds

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Thiazole-Based Therapeutic Agents

The 2-hydrazinylthiazole (B183971) scaffold is a privileged structure in drug discovery, and its future development is aimed at producing next-generation therapeutic agents with enhanced efficacy and novel mechanisms of action. researchgate.net Researchers are moving beyond traditional applications to tackle complex diseases like cancer, multidrug-resistant infections, and metabolic disorders.

Recent studies have highlighted the potential of these derivatives as potent anticancer agents. For instance, a series of novel hydrazinyl thiazole (B1198619) derivatives were designed to inhibit the eIF4E/eIF4G protein-protein interaction, a critical pathway in tumor proliferation. One lead compound, A37 , demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung), Hela (cervical), HepG2 (liver), and MCF-7 (breast), while showing low cytotoxicity to normal cells. This compound was found to regulate the Ras/MAPK/eIF4E signaling pathway, induce apoptosis, and inhibit cell migration, suggesting a multi-modal antitumor effect.

In the realm of infectious diseases, the development of derivatives active against resistant microbial strains is a key priority. Pyridine-appended 2-hydrazinylthiazole derivatives have been synthesized and shown to possess promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). nih.gov The molecular hybridization of the thiazole and pyridine (B92270) scaffolds aims to enhance pharmacological properties for inhibiting tuberculosis. nih.gov Similarly, other research has focused on synthesizing derivatives with broad-spectrum antibacterial and antifungal activities. researchgate.net For example, compound 3j (2-[2-[4-((4-fluorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole) was identified as a potent antifungal agent that induces apoptosis in Candida species. researchgate.net

Furthermore, new thiazole derivatives are being investigated for metabolic diseases. A novel compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid , has been shown to improve insulin (B600854) sensitivity and correct hyperlipidemia in diabetic rat models, indicating its potential as a therapeutic candidate for type 2 diabetes. nih.gov The development of such compounds is often guided by their ability to mitigate oxidative stress and inflammation, which are underlying factors in many chronic diseases. nih.gov

Table 1: Selected Next-Generation Thiazole-Based Therapeutic Candidates

| Compound/Derivative Class | Therapeutic Area | Key Findings |

| Hydrazinyl thiazole derivative A37 | Anticancer | Inhibits eIF4E/eIF4G interaction; antiproliferative against A549, Hela, HepG2, MCF-7 cells. |

| Pyridine appended 2-hydrazinylthiazoles | Anti-tuberculosis | Designed via molecular hybridization; show activity against Mycobacterium tuberculosis. nih.gov |

| Compound 3j | Antifungal | Potent activity against Candida spp. by inducing apoptosis. researchgate.net |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antidiabetic | Ameliorates hyperglycemia, insulin resistance, and hyperlipidemia in animal models. nih.gov |

| Thiazolyl ketone inhibitor AVX420 | Anticancer | A more potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α) for treating acute leukemias. nih.gov |

Exploration of Novel Biological Targets for 2-Hydrazinylthiazole-4-carboxylic Acid Derivatives

A significant frontier in the evolution of 2-hydrazinylthiazole-4-carboxylic acid-based drugs is the identification and validation of novel biological targets. This exploration allows for the development of drugs with new mechanisms of action, potentially overcoming existing resistance issues and addressing previously untreatable conditions.

In oncology, research has moved towards specific molecular targets crucial for cancer cell survival and proliferation.

eIF4E/eIF4G Interaction: As mentioned, the eukaryotic initiation factor 4E (eIF4E) is a promising anti-cancer target due to its frequent overexpression in tumors. Derivatives of hydrazinyl thiazole have been specifically designed to disrupt its interaction with eIF4G, a novel mechanism for a thiazole-based compound.

Tyrosyl-DNA phosphodiesterase 1 (Tdp1): This DNA repair enzyme is another emerging target in cancer therapy. Inhibiting Tdp1 can sensitize tumors to conventional chemotherapeutic agents. A new set of usnic acid derivatives featuring hydrazonothiazole moieties were found to be potent Tdp1 inhibitors, with some compounds showing activity in the low nanomolar range. researchgate.net

Cytosolic Phospholipase A2α (cPLA2α): This enzyme is involved in inflammation and cancer. Second-generation thiazolyl ketone inhibitors have been developed that show increased potency and selectivity for cPLA2α, offering a targeted approach for cancers susceptible to oxidative stress. nih.gov

In the field of infectious diseases, researchers are targeting enzymes essential for pathogen survival that are absent in humans, which can lead to highly selective therapies.

KasA Protein: In Mycobacterium tuberculosis, the KasA protein is a β-ketoacyl-ACP synthase crucial for mycolic acid biosynthesis. nih.gov Pyridine-appended 2-hydrazinylthiazole derivatives have been docked against this target, showing good binding interactions and providing a rationale for their antimycobacterial activity. nih.gov

Leucyl-tRNA Synthetase (LeuRS): This enzyme is vital for bacterial protein synthesis. A series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were evaluated for their inhibitory activity against M. smegmatis LeuRS, with the most potent compound showing significant inhibition. nih.gov

Table 2: Emerging Biological Targets for Thiazole Derivatives

| Biological Target | Disease Area | Rationale for Targeting | Example Thiazole Derivative Class |

| eIF4E/eIF4G Interaction | Cancer | Overexpressed in many tumors, crucial for protein synthesis and cell proliferation. | Hydrazinyl thiazoles |

| Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Cancer | DNA repair enzyme; inhibition can enhance efficacy of chemotherapy. researchgate.net | Hydrazonothiazole-usnic acid derivatives. researchgate.net |

| Cytosolic Phospholipase A2α (cPLA2α) | Cancer, Inflammation | Key enzyme in producing pro-inflammatory and pro-cancer eicosanoids. nih.gov | Thiazolyl ketones. nih.gov |

| KasA Protein | Tuberculosis | Essential for mycolic acid synthesis in the bacterial cell wall. nih.gov | Pyridine appended 2-hydrazinylthiazoles. nih.gov |

| Leucyl-tRNA Synthetase (LeuRS) | Bacterial Infections | Essential for bacterial protein synthesis; a target for novel antibiotics. nih.gov | 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids. nih.gov |

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental techniques is revolutionizing the drug discovery pipeline for thiazole derivatives. nih.gov This integrated approach accelerates the identification of lead compounds, optimizes their properties, and provides deep insights into their mechanism of action, making the process more rational and efficient. nih.gov

Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are now standard practice in the early phases of research. rsc.org For instance, in the development of pyrazolyl–thiazole derivatives, molecular docking was used to predict the binding interactions of synthesized compounds with microbial and antioxidant targets, with the results supporting the experimental findings. rsc.org Similarly, in silico studies were employed to understand the binding mode of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives against the KasA protein of Mycobacterium tuberculosis.

These virtual screening and modeling efforts are followed by targeted synthesis and rigorous biological evaluation. researchgate.net Researchers can synthesize smaller, more focused libraries of compounds that have a higher probability of being active, saving time and resources. researchgate.net For example, a study on new thiazole derivatives as potential anticancer agents used DFT methods to optimize the molecular structures of the target compounds before synthesis. nih.gov The subsequent evaluation of their cytotoxic activity against a colon carcinoma cell line validated the potential highlighted by the computational work. nih.gov This iterative cycle of design, computation, synthesis, and testing allows for rapid refinement of the chemical scaffold to achieve desired biological activity and drug-like properties. nih.gov

Potential for Derivatization into Multi-Target Directed Ligands

There is a growing interest in designing single chemical entities that can modulate multiple biological targets simultaneously. Such multi-target directed ligands (MTDLs) are particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. The 2-hydrazinylthiazole-4-carboxylic acid scaffold is an excellent candidate for developing MTDLs due to its chemical tractability.

One strategy is molecular hybridization, where the thiazole core is combined with other known pharmacophores to create a new molecule with a blended activity profile. nih.gov The design of pyridine-appended 2-hydrazinylthiazoles for anti-tuberculosis therapy is a prime example of this approach, combining the features of 2-aminothiazole (B372263), hydrazone, and pyridine moieties, all of which have known antimycobacterial activities. nih.gov

Another approach involves designing derivatives that can act on different targets within related pathological pathways. For instance, there is an urgent need for novel agents that have both antibacterial and antitubercular effects, especially for treating immunocompromised patients. nih.gov The development of fused thiazole derivatives, such as thiazolo[3,2-b]-1,2,4-triazinones, is inspired by this need to create broad-spectrum or multi-target antimicrobial agents. nih.gov By carefully selecting substituents and modifying the core structure, it is possible to engineer derivatives of 2-hydrazinylthiazole-4-carboxylic acid that exhibit a precisely tailored polypharmacology, offering a more holistic therapeutic intervention.

Q & A

Q. What are the common synthetic routes for 2-Hydrazinylthiazole-4-carboxylic acid, and which coupling agents are typically employed?

The synthesis often involves coupling hydrazine derivatives with thiazole intermediates. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are widely used coupling agents, as demonstrated in the preparation of structurally similar thiazolidine-4-carboxylic acid derivatives. Hydrazonoyl chlorides can also react with thiazole precursors under basic conditions to introduce the hydrazinyl moiety .

Q. What analytical techniques are essential for characterizing 2-Hydrazinylthiazole-4-carboxylic acid?

Key techniques include 1H NMR for structural confirmation (e.g., verifying hydrazinyl proton signals at δ 8.5–9.5 ppm) and mass spectrometry (MS) for molecular weight validation. Purity assessment typically employs reverse-phase HPLC , adapted from methods like WS/T 40-1996, which standardizes thiazole derivative analysis using C18 columns and gradient elution .

Q. What safety protocols are recommended when handling 2-Hydrazinylthiazole-4-carboxylic acid?

Use personal protective equipment (PPE: gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste should be segregated and disposed via certified services, following protocols for similar irritant compounds .

Q. Which chromatographic methods validate the purity of this compound?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Calibration with certified reference materials (CRMs) ensures accuracy, as seen in ISO 17034-compliant workflows for related thiazolecarboxylic acids .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-Hydrazinylthiazole-4-carboxylic acid during synthesis?

Yield optimization involves adjusting reaction parameters:

- Temperature : Mild conditions (0–25°C) reduce side reactions.

- Stoichiometry : A 2–3 molar excess of amines improves coupling efficiency.

- Purification : Column chromatography (hexane/ethyl acetate gradients) and trifluoroacetic acid (TFA)-mediated Boc deprotection enhance purity, as shown in multi-step syntheses of thiazolidine derivatives .

Q. What strategies address contradictory data in the biological activity of thiazole-4-carboxylic acid derivatives?

Contradictions may arise from assay variability or impurities. Strategies include:

- Orthogonal assays : Combine enzyme inhibition (e.g., AMPK) and cell-based viability tests.

- Purity validation : Use HPLC (>98% purity) and 2D NMR (HSQC, HMBC) to exclude structural ambiguities.

- Cross-referencing : Compare results with structurally characterized analogs, such as 2-arylthiazolidine-4-carboxylic acid amides .

Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

- Synthetic modifications : Vary substituents on the hydrazinyl group and thiazole ring (e.g., electron-withdrawing groups at position 5).

- Biological evaluation : Test derivatives against target enzymes (e.g., GSK-3β, Cdks) using dose-response assays.

- Computational modeling : Perform docking studies to predict binding interactions, leveraging crystallographic data from related inhibitors .

Q. What are the challenges in scaling up the synthesis of 2-Hydrazinylthiazole-4-carboxylic acid?

Scaling issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.